molecular formula C24H22FN3OS B11538294 3-amino-N-tert-butyl-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-tert-butyl-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11538294
M. Wt: 419.5 g/mol
InChI Key: JUZKGGRSQSXJCE-UHFFFAOYSA-N
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Description

3-amino-N-tert-butyl-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with amino, tert-butyl, fluorophenyl, and phenyl groups. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-tert-butyl-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-b]pyridine core.

    Substitution Reactions: The introduction of the amino, tert-butyl, fluorophenyl, and phenyl groups is achieved through various substitution reactions. These reactions often require specific reagents and catalysts to ensure high yields and selectivity.

    Final Coupling: The final step involves coupling the substituted thienopyridine with a carboxamide group to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of high-throughput reactors, efficient purification techniques, and advanced analytical methods to monitor the reaction progress.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-tert-butyl-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-amino-N-tert-butyl-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N-tert-butyl-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-tert-butyl-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential as a versatile compound in scientific research.

Properties

Molecular Formula

C24H22FN3OS

Molecular Weight

419.5 g/mol

IUPAC Name

3-amino-N-tert-butyl-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C24H22FN3OS/c1-24(2,3)28-22(29)21-20(26)19-17(14-9-11-16(25)12-10-14)13-18(27-23(19)30-21)15-7-5-4-6-8-15/h4-13H,26H2,1-3H3,(H,28,29)

InChI Key

JUZKGGRSQSXJCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)N

Origin of Product

United States

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